![molecular formula C24H24F3NO5 B5367329 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)

8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

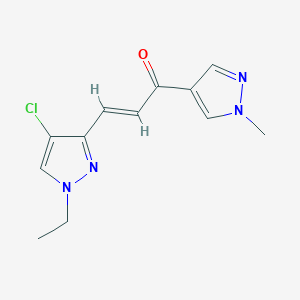

The synthesis of related chromen-4-one derivatives involves various strategies, including the application of allyl protecting groups, Baker-Venkataraman rearrangement, and reactions with morpholines and other amines under specific conditions. For instance, Rodriguez Aristegui et al. (2006) developed improved methods for the synthesis of a key intermediate for DNA-PK inhibitors, demonstrating the utility of allyl protecting groups and rearrangement techniques in constructing the chromenone scaffold (Rodriguez Aristegui et al., 2006). Additionally, Korotaev et al. (2017) detailed the highly diastereoselective synthesis of novel chromanes, further illustrating the complexity and versatility of synthetic approaches towards chromen-4-one derivatives (Korotaev et al., 2017).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been extensively studied, revealing insights into their stereochemistry and conformation. Anuradha et al. (2018) synthesized coumarin and 8-hydroxyquinoline hybrids to study their structural features, highlighting the planarity and substitution patterns critical to their molecular architecture (Anuradha et al., 2018).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group transformations. Nicolaides et al. (2011) explored the reactions between 4-hydroxycoumarins and DMAD in the presence of phosphites, leading to the formation of dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, demonstrating the diverse reactivity of the chromen-4-one core (Nicolaides et al., 2011).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Elenkova et al. (2014) synthesized and characterized the crystal structure of a bis-chromen-2-one derivative, revealing its interactions with solvents and providing insight into its acid dissociation constants (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are fundamental to understanding and utilizing chromen-4-one derivatives. Kuarm et al. (2011) investigated the Mannich base formation under microwave irradiation conditions, highlighting the compound's reactivity towards various amines and showcasing a novel synthetic route (Kuarm et al., 2011).

属性

IUPAC Name |

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO5/c1-13-5-4-6-16(9-13)32-22-20(30)17-7-8-19(29)18(21(17)33-23(22)24(25,26)27)12-28-10-14(2)31-15(3)11-28/h4-9,14-15,29H,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUWPKSJPCCULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367274.png)

![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)

![4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)

![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)

![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)

![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)

![2-methyl-N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5367308.png)

![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5367334.png)